A Spectroscopic Guide to N-benzyl-4-methylbenzamide: Elucidating Molecular Structure for Researchers and Drug Development Professionals
A Spectroscopic Guide to N-benzyl-4-methylbenzamide: Elucidating Molecular Structure for Researchers and Drug Development Professionals
Introduction: The Structural Significance of N-benzyl-4-methylbenzamide
N-benzyl-4-methylbenzamide is a secondary amide possessing a core structure that is a recurring motif in numerous pharmacologically active compounds. Its synthesis and characterization are fundamental steps in medicinal chemistry and drug discovery pipelines. Understanding the precise three-dimensional arrangement of its constituent atoms is paramount for predicting its biological activity, metabolic fate, and potential interactions with therapeutic targets. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally confirm the identity and purity of N-benzyl-4-methylbenzamide.
This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation of the spectral features. By understanding the causality behind the observed signals, scientists can gain deeper insights into the molecule's electronic and structural properties, enabling more informed decisions in the development of novel therapeutics.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in N-benzyl-4-methylbenzamide will be used throughout this guide.
Caption: Molecular structure of N-benzyl-4-methylbenzamide with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent protons.
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Sample Preparation: Dissolve approximately 5-10 mg of N-benzyl-4-methylbenzamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
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Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence is typically sufficient.
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Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their equilibrium state before the next pulse.
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Referencing: The chemical shifts are referenced to the residual chloroform peak at δ 7.26 ppm.
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| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.69 | Doublet | 2H | 8.0 | H-3, H-5 |
| 2 | 7.27-7.36 | Multiplet | 5H | - | H-9, H-10, H-11, H-12, H-13 |
| 3 | 7.22 | Doublet | 2H | 8.0 | H-2, H-6 |
| 4 | 6.49 | Broad Singlet | 1H | - | N-H |
| 5 | 4.63 | Doublet | 2H | 5.0 | H-7 |
| 6 | 2.39 | Singlet | 3H | - | H-14 |
Data sourced from supporting information of a chemical synthesis publication.[1]
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Aromatic Region (δ 7.22-7.69 ppm): The spectrum displays distinct signals for the two aromatic rings. The two doublets at δ 7.69 and δ 7.22 ppm, each integrating to 2H with a coupling constant of 8.0 Hz, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at δ 7.69 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group, assigning these protons to H-3 and H-5. Consequently, the doublet at δ 7.22 ppm corresponds to H-2 and H-6. The complex multiplet between δ 7.27 and 7.36 ppm, integrating to 5H, represents the protons of the monosubstituted benzyl ring (H-9 to H-13).
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Amide Proton (δ 6.49 ppm): The broad singlet at δ 6.49 ppm is characteristic of an amide N-H proton. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
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Methylene Protons (δ 4.63 ppm): The doublet at δ 4.63 ppm, integrating to 2H, is assigned to the methylene protons (H-7) of the benzyl group. The splitting into a doublet with a coupling constant of 5.0 Hz is due to coupling with the adjacent amide proton (N-H).
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Methyl Protons (δ 2.39 ppm): The sharp singlet at δ 2.39 ppm, integrating to 3H, is unequivocally assigned to the methyl protons (H-14) of the 4-methylbenzoyl moiety.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
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Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Instrumentation: The spectrum is acquired on the same 500 MHz NMR spectrometer, operating at a ¹³C frequency of 125 MHz.
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Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.
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Number of Scans: A larger number of scans (e.g., 128 to 1024) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
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Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.
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| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 167.2 | C-1 (C=O) |
| 2 | 142.0 | C-4 |
| 3 | 138.3 | C-8 |
| 4 | 131.5 | C-2 |
| 5 | 129.2 | C-3, C-5 |
| 6 | 128.8 | C-10, C-12 |
| 7 | 127.8 | C-9, C-13 |
| 8 | 127.5 | C-11 |
| 9 | 127.0 | C-6 |
| 10 | 44.2 | C-7 |
| 11 | 21.5 | C-14 |
Note: The specific chemical shifts are predicted based on typical values for similar structures and may vary slightly in experimental data.[2][3]
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Carbonyl Carbon (δ 167.2 ppm): The signal in the downfield region at δ 167.2 ppm is characteristic of an amide carbonyl carbon (C-1).
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Aromatic Carbons (δ 127.0-142.0 ppm): The signals in this region correspond to the twelve aromatic carbons. The quaternary carbons (C-2, C-4, and C-8) are typically of lower intensity. The signal at δ 142.0 ppm is assigned to the substituted carbon C-4, and the signal at δ 138.3 ppm is assigned to the substituted carbon C-8 of the benzyl ring. The remaining signals correspond to the protonated aromatic carbons.
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Aliphatic Carbons (δ 21.5 and 44.2 ppm): The signal at δ 44.2 ppm is assigned to the methylene carbon (C-7) of the benzyl group. The upfield signal at δ 21.5 ppm corresponds to the methyl carbon (C-14).
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
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Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.
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Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
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Acquisition Parameters:
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Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
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Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
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Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | N-H stretch |
| ~3060, 3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1635 | Strong, sharp | C=O stretch (Amide I band) |
| ~1540 | Strong | N-H bend (Amide II band) |
| ~1600, 1495, 1450 | Medium to weak | Aromatic C=C skeletal vibrations |
Note: The specific peak positions are based on typical values for secondary amides.[4][5][6]
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N-H Stretch (~3300 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the N-H stretching vibration of a secondary amide.[6] The sharpness of the peak, compared to the broad O-H stretch of alcohols, is a key distinguishing feature.
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C-H Stretches (~3060-2920 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings. The peak around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.
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Amide I Band (C=O Stretch, ~1635 cm⁻¹): This is one of the most characteristic peaks in the spectrum of an amide. The strong, sharp absorption at approximately 1635 cm⁻¹ is due to the C=O stretching vibration. The position of this band is lower than that of a typical ketone due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group.
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Amide II Band (N-H Bend, ~1540 cm⁻¹): This strong band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.
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Aromatic C=C Vibrations (~1600-1450 cm⁻¹): The series of absorptions in this region are due to the skeletal C=C stretching vibrations within the two aromatic rings.
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
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Detection: The abundance of each ion is measured by a detector.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 225 | Moderate | [M]⁺ (Molecular Ion) |
| 119 | High | [CH₃C₆H₄CO]⁺ |
| 106 | Moderate | [C₆H₅CH₂NH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for amides.[7][8]
The mass spectrum of N-benzyl-4-methylbenzamide is expected to show a molecular ion peak [M]⁺ at m/z 225, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.
Caption: Proposed mass fragmentation pathway of N-benzyl-4-methylbenzamide.
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Molecular Ion (m/z 225): The presence of the molecular ion peak confirms the molecular weight of the compound.
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α-Cleavage: The most common fragmentation pathway for amides is α-cleavage on either side of the carbonyl group.
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Cleavage of the C-N bond results in the formation of the stable 4-methylbenzoyl cation at m/z 119 , which is often the base peak.
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Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to a fragment corresponding to the benzylamine portion.
-
-
Formation of the Tropylium Ion (m/z 91): The fragment at m/z 119 can lose a molecule of carbon monoxide (CO) to form the 4-methylphenyl cation. The benzyl portion of the molecule can rearrange to form the highly stable tropylium ion at m/z 91 .[9]
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Phenyl Cation (m/z 77): Loss of a methyl group from the 4-methylbenzoyl cation or further fragmentation of the tropylium ion can lead to the phenyl cation at m/z 77 .
IV. Conclusion: A Unified Spectroscopic Portrait
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of N-benzyl-4-methylbenzamide. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous confirmation of the compound's identity and purity. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques and their application is indispensable for advancing the synthesis and characterization of novel chemical entities. This guide serves as a foundational reference for the interpretation of the spectroscopic data of N-benzyl-4-methylbenzamide and related structures.
V. References
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PubChem. N-Benzyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]
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ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]
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PubChem. N-(4-methylbenzyl)benzamide. National Center for Biotechnology Information. [Link]
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SpectraBase. Benzamide. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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PMC. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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YouTube. How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. [Link]
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Chemistry Steps. Interpreting IR Spectra. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
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